molecular formula C21H25NO B1359605 3,4-Dimethyl-3'-piperidinomethyl benzophenone CAS No. 898793-20-9

3,4-Dimethyl-3'-piperidinomethyl benzophenone

Cat. No.: B1359605
CAS No.: 898793-20-9
M. Wt: 307.4 g/mol
InChI Key: WSSWXIJQSJGXAG-UHFFFAOYSA-N
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Description

3,4-Dimethyl-3'-piperidinomethyl benzophenone is a synthetic benzophenone derivative characterized by a ketone group bridging two aromatic rings. Its structure includes methyl groups at the 3- and 4-positions of one phenyl ring and a piperidinomethyl substituent at the 3'-position of the second phenyl ring (CAS: 898775-11-6) . This compound is industrially relevant, with applications in agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates . Its piperidinomethyl group introduces tertiary amine functionality, which may enhance solubility and receptor-binding affinity compared to simpler benzophenones .

Properties

IUPAC Name

(3,4-dimethylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-16-9-10-20(13-17(16)2)21(23)19-8-6-7-18(14-19)15-22-11-4-3-5-12-22/h6-10,13-14H,3-5,11-12,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSWXIJQSJGXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643146
Record name (3,4-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-20-9
Record name (3,4-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-3’-piperidinomethyl benzophenone typically involves the reaction of 3,4-dimethylbenzophenone with piperidine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The exact conditions, such as temperature and reaction time, can vary depending on the specific protocol used.

Industrial Production Methods

Industrial production of 3,4-Dimethyl-3’-piperidinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-3’-piperidinomethyl benzophenone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperidinomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzophenones.

Scientific Research Applications

3,4-Dimethyl-3’-piperidinomethyl benzophenone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-3’-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The piperidinomethyl group can interact with various receptors or enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural and physicochemical differences between 3,4-dimethyl-3'-piperidinomethyl benzophenone and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
This compound 3,4-dimethyl; 3'-piperidinomethyl C21H25NO 307.43 Tertiary amine enhances bioavailability; methyl groups increase lipophilicity
4'-Fluoro-2-piperidinomethyl benzophenone 4'-fluoro; 2-piperidinomethyl C19H20FNO 297.37 Fluorine atom improves metabolic stability; reduced steric hindrance at 2-position
3,5-Dichloro-3'-piperidinomethyl benzophenone 3,5-dichloro; 3'-piperidinomethyl C19H19Cl2NO 348.27 Chlorine atoms enhance electrophilicity; potential for halogen bonding
2-Morpholinomethyl-2'-thiomethyl benzophenone 2-morpholinomethyl; 2'-thiomethyl C19H21NO2S 327.44 Sulfur atom introduces nucleophilic reactivity; morpholine improves solubility

Key Observations :

  • Halogen vs. Alkyl Groups : Chlorinated derivatives (e.g., 3,5-dichloro) exhibit higher molecular weights and increased polarity, which may influence pharmacokinetics .
  • Tertiary Amines: Piperidinomethyl and morpholinomethyl groups enhance water solubility and receptor affinity, as seen in compounds targeting cholinesterase inhibition and calcium signaling pathways .

Research Findings and Discrepancies

  • Structural Misassignment: Studies on natural benzophenones (e.g., selagibenzophenone B) reveal that minor substituent changes can lead to incorrect structural assignments, emphasizing the need for synthetic validation when comparing analogues .
  • Contradictory Reactivity: While benzophenones generally undergo photoreduction via electron transfer, the presence of piperidinomethyl groups in the target compound may redirect reactivity toward hydrogen abstraction, differing from halogenated variants .

Biological Activity

3,4-Dimethyl-3'-piperidinomethyl benzophenone (C21H25NO) is a synthetic organic compound that belongs to the class of benzophenones. It features a unique molecular structure characterized by a benzophenone core with additional methyl groups and a piperidinomethyl substituent. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity . In studies involving Mannich bases, which are derivatives of this compound, cytotoxic effects were observed against various cancer cell lines. For instance, Mannich bases derived from 4-aryloxyacetophenones demonstrated cytotoxicity that was 2.5 to 5.2 times greater than that of the standard chemotherapy drug 5-fluorouracil when tested on human colon cancer cell lines .

Case Study: Cytotoxicity Evaluation

A comparative study evaluated the cytotoxic effects of several Mannich bases, including those related to this compound, on Jurkat cells (a human T lymphocyte cell line). The results indicated that certain derivatives exhibited IC50 values lower than 32.1 µM, showcasing their potential as anticancer agents .

Compound TypeCell Line TestedIC50 (µM)Reference
Mannich BasesJurkat8.2 - 32.1
Benzophenone DerivativesHuman Colon<2

The biological activity of this compound is thought to involve its interaction with specific molecular targets within cells. The piperidinomethyl group can modulate the activity of various receptors and enzymes, leading to alterations in cellular signaling pathways that promote apoptosis in cancer cells.

Other Biological Activities

In addition to its anticancer properties, the compound has been investigated for other biological activities:

  • Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Anti-inflammatory Activity : Some derivatives have shown promise in reducing inflammation in cellular models.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3,4-dimethylbenzophenone with piperidine under specific conditions. This reaction can be optimized for yield and purity through careful control of temperature and reaction time.

  • Molecular Weight : 307.4 g/mol
  • Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Comparison with Related Compounds

The unique structure of this compound sets it apart from other benzophenone derivatives:

Compound NameKey FeaturesBiological Activity
3,4-DimethylbenzophenoneLacks piperidinomethyl groupLimited compared to target compound
3-PiperidinomethylbenzophenoneLacks methyl substitutionsModerate activity

The presence of both the piperidinomethyl group and methyl groups contributes to its enhanced reactivity and biological profile compared to its analogs.

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